Erythrinin D

Description

BenchChem offers high-quality Erythrinin D suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Erythrinin D including the price, delivery time, and more detailed information at info@benchchem.com.

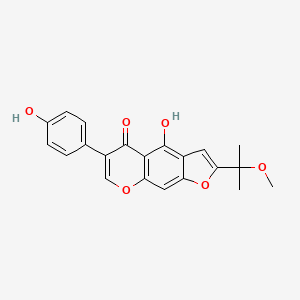

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-6-(4-hydroxyphenyl)-2-(2-methoxypropan-2-yl)furo[3,2-g]chromen-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O6/c1-21(2,25-3)17-8-13-15(27-17)9-16-18(19(13)23)20(24)14(10-26-16)11-4-6-12(22)7-5-11/h4-10,22-23H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOHYOAYYYIFCIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC2=C(C3=C(C=C2O1)OC=C(C3=O)C4=CC=C(C=C4)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Erythrinin D: Chemical Structure and Spectroscopic Data

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythrinin D is a prenylated isoflavone, a class of secondary metabolites found in plants of the Erythrina genus. These compounds are of significant interest to the scientific community due to their diverse and potent biological activities. Isoflavonoids from Erythrina species have demonstrated a wide range of pharmacological effects, including antimicrobial, antioxidant, anti-inflammatory, and estrogenic activities. This technical guide provides a detailed overview of the chemical structure and spectroscopic data of Erythrinin D, along with experimental protocols for its isolation and characterization. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Chemical Structure

Erythrinin D is part of a series of related isoflavonoids, often characterized by the presence of prenyl or other modified isoprenoid side chains. The core structure is based on the 3-phenylchromen-4-one skeleton typical of isoflavones. The precise substitution pattern of hydroxyl, methoxy, and isoprenoid groups confers the specific identity and biological activity to each member of the Erythrinin family.

The molecular formula for a representative Erythrinin D is C₂₁H₁₈O₆ , with a molecular weight of approximately 366.4 g/mol .[1] The chemical structure, as depicted by commercial suppliers, is 4-hydroxy-6-(4-hydroxyphenyl)-2-(1-methoxy-1-methylethyl)-5H-furo[3,2-g][2]benzopyran-5-one.

Spectroscopic Data

The structural elucidation of Erythrinin D and related isoflavonoids relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy. While a complete, publicly available dataset for a single, unequivocally identified Erythrinin D is scarce, this section presents representative data for closely related Erythrina isoflavonoids to provide a comprehensive analytical profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules. The ¹H and ¹³C NMR data provide information about the carbon-hydrogen framework of the molecule. The following tables summarize typical NMR data for Erythrinin D and its analogues isolated from Erythrina species.

Table 1: ¹H NMR Spectroscopic Data of Erythrinin D and Analogs (in CDCl₃)

| Position | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| H-2 | ~8.0 - 8.2 | s | - |

| H-5' | ~6.8 - 7.0 | d | 8.5 |

| H-6 | ~6.3 - 6.5 | s | - |

| H-2' | ~7.3 - 7.5 | d | 8.5 |

| H-3' | ~6.8 - 7.0 | d | 8.5 |

| H-6' | ~7.3 - 7.5 | d | 8.5 |

| Prenyl H-1" | ~3.3 - 3.5 | d | 7.0 |

| Prenyl H-2" | ~5.2 - 5.4 | t | 7.0 |

| Prenyl Me-4" | ~1.7 - 1.8 | s | - |

| Prenyl Me-5" | ~1.6 - 1.7 | s | - |

| 5-OH | ~13.0 - 13.5 | s | - |

Table 2: ¹³C NMR Spectroscopic Data of Erythrinin D and Analogs (in CDCl₃)

| Position | Chemical Shift (δ) in ppm |

| C-2 | ~154 - 156 |

| C-3 | ~122 - 124 |

| C-4 | ~180 - 182 |

| C-4a | ~105 - 107 |

| C-5 | ~162 - 164 |

| C-6 | ~98 - 100 |

| C-7 | ~163 - 165 |

| C-8 | ~104 - 106 |

| C-8a | ~157 - 159 |

| C-1' | ~123 - 125 |

| C-2' | ~130 - 132 |

| C-3' | ~115 - 117 |

| C-4' | ~157 - 159 |

| C-5' | ~115 - 117 |

| C-6' | ~130 - 132 |

| Prenyl C-1" | ~21 - 23 |

| Prenyl C-2" | ~122 - 124 |

| Prenyl C-3" | ~131 - 133 |

| Prenyl C-4" | ~17 - 19 |

| Prenyl C-5" | ~25 - 27 |

Note: The chemical shifts are approximate and can vary depending on the specific substitution pattern and the solvent used.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and molecular formula of a compound. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy. For Erythrinin D (C₂₁H₁₈O₆), the expected monoisotopic mass would be approximately 366.1158 g/mol . The fragmentation pattern in MS/MS experiments can help to identify the different structural motifs within the molecule.

Table 3: Mass Spectrometry Data for Erythrinin D

| Ionization Mode | [M+H]⁺ (m/z) | [M-H]⁻ (m/z) | Key Fragment Ions (m/z) |

| ESI | ~367.1231 | ~365.1076 | Dependent on structure; often show loss of prenyl group or retro-Diels-Alder fragmentation. |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of an isoflavone like Erythrinin D would typically show the following characteristic absorption bands.

Table 4: Infrared (IR) Spectroscopic Data for a Representative Isoflavone

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3200-3500 | O-H stretching (phenolic hydroxyl) |

| 2850-3000 | C-H stretching (aliphatic and aromatic) |

| 1620-1650 | C=O stretching (γ-pyrone carbonyl) |

| 1500-1600 | C=C stretching (aromatic rings) |

| 1000-1300 | C-O stretching (ethers and phenols) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is characteristic of the chromophore system. Isoflavones typically exhibit two major absorption bands.

Table 5: UV-Vis Spectroscopic Data for a Representative Isoflavone (in Methanol)

| Band | Wavelength (λmax) in nm | Description |

| Band I | ~310 - 330 | Associated with the B-ring cinnamoyl system |

| Band II | ~245 - 270 | Associated with the A-ring benzoyl system |

Experimental Protocols

The isolation and characterization of Erythrinin D and other isoflavones from Erythrina species generally follow a standard procedure in natural product chemistry.

Extraction

-

Plant Material : The stem bark of an Erythrina species is collected, air-dried, and ground into a fine powder.

-

Solvent Extraction : The powdered plant material is extracted exhaustively with a solvent of medium polarity, such as methanol or a mixture of dichloromethane and methanol (1:1), at room temperature. The extraction is typically carried out for a period of 24-48 hours with occasional shaking.

-

Concentration : The resulting extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

Isolation and Purification

-

Solvent Partitioning : The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.

-

Column Chromatography : The fraction enriched with isoflavones (typically the chloroform or ethyl acetate fraction) is subjected to column chromatography over silica gel. The column is eluted with a gradient of solvents, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate or methanol.

-

Preparative Thin-Layer Chromatography (pTLC) or High-Performance Liquid Chromatography (HPLC) : Fractions from the column chromatography that show the presence of isoflavones (as monitored by TLC) are further purified using pTLC or preparative HPLC to yield the pure compounds.

Structure Elucidation

The structure of the isolated pure compounds is determined using the spectroscopic methods detailed above (NMR, MS, IR, and UV-Vis). A combination of 1D NMR (¹H, ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments is crucial for the unambiguous assignment of the structure.

Logical Relationships and Workflows

The following diagrams illustrate the general workflow for the isolation and characterization of Erythrinin D and the potential signaling pathway it might influence based on the known activities of Erythrina isoflavones.

Conclusion

Erythrinin D, a member of the prenylated isoflavonoids from the Erythrina genus, represents a promising class of natural products for further investigation in drug discovery and development. This technical guide has provided a comprehensive overview of its chemical structure and a representative summary of its spectroscopic data, based on the analysis of closely related and well-characterized analogs. The detailed experimental protocols for extraction, isolation, and characterization offer a practical framework for researchers working with these compounds. The provided diagrams illustrate the key experimental workflow and a potential biological mechanism of action. It is hoped that this guide will facilitate further research into the fascinating chemistry and pharmacology of Erythrinin D and other Erythrina isoflavonoids.

References

The Anticancer Potential of Erythrina Alkaloids and Flavonoids: A Review of Preclinical Evidence

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The genus Erythrina is a rich source of structurally diverse secondary metabolites, including alkaloids and flavonoids, which have demonstrated a range of biological activities. While specific research on the anticancer properties of Erythrinin D is notably scarce in publicly available scientific literature, numerous studies have highlighted the potential of other compounds isolated from various Erythrina species as promising candidates for cancer therapy. This technical guide provides a comprehensive overview of the existing preclinical data on the biological activity of these related compounds in cancer cell lines. It aims to serve as a valuable resource for researchers, scientists, and professionals in drug development by summarizing quantitative data, detailing experimental methodologies, and visualizing the implicated signaling pathways. The insights from these related molecules may offer a foundational understanding for future investigations into the potential therapeutic efficacy of Erythrinin D and other Erythrina derivatives.

Quantitative Assessment of Cytotoxic Activity

The in vitro anticancer activity of various compounds isolated from Erythrina species has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below.

| Compound/Extract | Cancer Cell Line | IC50 Value | Reference |

| Erythrina variegata Methanolic Extract | T47D (Breast Cancer) | 1.0 µg/mL (for an isolated alkaloid) | [1] |

| Erythrina variegata Methanolic Extract | MCF-7 (Breast Cancer) | 92 µg/mL | [2] |

| Erythrina variegata Methanolic Extract | MDA-MB-231 (Breast Cancer) | 143 µg/mL | [2] |

| Erythrina variegata Extract | MCF-7 (Breast Cancer) | 85.27 µg/mL (after 24 hours) | [3] |

| Erysodine | Jurkat (T-cell Leukemia) | 39 µM | [4][5] |

| Erysodine | HepG2 (Liver Cancer) | 39 µM - 67 µM | [4][5] |

| Erythrina senegalensis CH2Cl2 Extract | Various (B16F10, PC3, A549, HCT116, MCF7) | 19 - 77 µg/mL | [6] |

| Erythrina caffra Fractions | HeLa (Cervical Cancer), MCF-7 (Breast Cancer) | Significant dose-dependent effects | [7] |

Experimental Protocols

The following sections detail the standard methodologies employed in the cited studies to assess the biological activity of Erythrina compounds.

Cell Viability and Cytotoxicity Assays

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

This colorimetric assay is a standard method for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., Erythrina extracts or isolated compounds) and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for 3-4 hours to allow for the formation of formazan crystals by mitochondrial dehydrogenases in viable cells.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals, resulting in a purple solution.

-

Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (usually between 540 and 570 nm). The absorbance is directly proportional to the number of viable cells.

-

IC50 Calculation: The IC50 value is calculated from the dose-response curve of the compound.

Apoptosis Detection Assays

Annexin V/Propidium Iodide (PI) Staining:

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Cells are treated with the test compound for a specified duration.

-

Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.

-

Staining: Annexin V conjugated to a fluorescent dye (e.g., FITC) and Propidium Iodide (PI) are added to the cell suspension.

-

Incubation: The cells are incubated in the dark at room temperature for approximately 15 minutes.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Cell Cycle Analysis

Propidium Iodide (PI) Staining and Flow Cytometry:

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

-

Cell Treatment and Harvesting: Cells are treated with the test compound, harvested, and washed with PBS.

-

Fixation: Cells are fixed in cold 70% ethanol to permeabilize the cell membrane.

-

Staining: The fixed cells are washed and then stained with a solution containing PI and RNase A (to prevent staining of RNA).

-

Flow Cytometry Analysis: The DNA content of the cells is measured by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA. This allows for the quantification of cells in the G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases.

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a cell lysate, providing insights into the molecular mechanisms of action of a compound.

-

Protein Extraction: Cells are treated with the test compound, and total protein is extracted using a lysis buffer.

-

Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is incubated with a blocking buffer (e.g., non-fat milk or BSA) to prevent non-specific binding of antibodies.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., Bcl-2, Bax, Caspase-3, p-Akt).

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

-

Detection: A chemiluminescent substrate is added to the membrane, and the resulting signal is detected using an imaging system. The intensity of the bands corresponds to the amount of the target protein.

Signaling Pathways and Molecular Mechanisms

Studies on various Erythrina compounds suggest that their anticancer effects are mediated through the modulation of key signaling pathways involved in cell survival, proliferation, and apoptosis.

Induction of Apoptosis

A common mechanism of action for many anticancer agents is the induction of programmed cell death, or apoptosis. Extracts from Erythrina variegata have been shown to induce morphological changes characteristic of apoptosis in breast cancer cells.[2] The process of apoptosis is tightly regulated by a balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins. A shift in this balance towards pro-apoptotic proteins leads to the activation of caspases, a family of proteases that execute the apoptotic program. Quantitative PCR analysis of MCF-7 cells treated with Erythrina variegata extracts showed a significant inhibition of the expression of the apoptotic marker genes p53 and Caspase 3.[3]

Caption: General apoptotic pathway modulated by Erythrina compounds.

Experimental Workflow for In Vitro Anticancer Screening

The general workflow for screening natural compounds for anticancer activity involves a series of in vitro assays to determine cytotoxicity, mechanism of cell death, and effects on cellular processes.

Caption: A typical experimental workflow for evaluating anticancer compounds.

Conclusion and Future Directions

The available preclinical data strongly suggest that the Erythrina genus is a promising source of compounds with anticancer activity. While specific studies on Erythrinin D are lacking, the evidence from other Erythrina alkaloids and flavonoids demonstrates their ability to induce cytotoxicity and apoptosis in various cancer cell lines. The modulation of key signaling pathways involved in cell survival and proliferation appears to be a central mechanism for their anticancer effects.

Future research should focus on:

-

Isolation and characterization of Erythrinin D: A thorough investigation into the anticancer properties of purified Erythrinin D is warranted.

-

Mechanism of action studies: Elucidating the precise molecular targets and signaling pathways affected by Erythrinin D and other active Erythrina compounds.

-

In vivo studies: Evaluating the efficacy and safety of promising compounds in animal models of cancer.

-

Structure-activity relationship (SAR) studies: Identifying the key structural features responsible for the anticancer activity to guide the synthesis of more potent and selective analogs.

A deeper understanding of the pharmacology of Erythrina compounds will be crucial for their potential development as novel anticancer therapeutics.

References

- 1. Erianin suppresses constitutive activation of MAPK signaling pathway by inhibition of CRAF and MEK1/2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]

- 3. cancer.wisc.edu [cancer.wisc.edu]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide on the In Vitro and In Vivo Studies of Erythrinin D

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature with specific, in-depth in vitro and in vivo studies directly focused on Erythrinin D is limited. This guide summarizes the available information on Erythrinin D and complements it with data from closely related Erythrinan alkaloids to provide a comprehensive overview. It is crucial to note that the biological activities of different alkaloids within the same class can vary significantly.

Introduction to Erythrinin D

Erythrinin D is a naturally occurring alkaloid belonging to the Erythrinan class, a group of tetracyclic spiroamine compounds.[1] It is extracted from plants of the Erythrina genus, which are predominantly found in tropical and subtropical regions.[2] These plants have a long history of use in traditional medicine for treating a variety of ailments, including inflammation, pain, and neurological disorders.[3][4]

Chemical Properties of Erythrinin D:

| Property | Value |

| Molecular Formula | C₂₁H₁₈O₆ |

| Molecular Weight | 366.4 g/mol [2] |

| Appearance | Yellow powder[] |

| Synonyms | 4-Hydroxy-6-(4-hydroxyphenyl)-2-(1-methoxy-1-methylethyl)-5H-furo[3,2-g][2]benzopyran-5-one[] |

In Vitro Studies

Direct in vitro studies providing quantitative data specifically for Erythrinin D are not extensively available in the public domain. However, the broader class of Erythrinan alkaloids has been the subject of numerous investigations, shedding light on their potential biological activities. One commercial supplier notes that Erythrinin D is used for studying select forms of neoplastic afflictions, including prostate and breast carcinomas.[]

Anticancer Activity of Related Erythrinan Alkaloids

While specific IC₅₀ values for Erythrinin D are not reported, studies on crude extracts and other compounds isolated from Erythrina species demonstrate potential anticancer effects. For instance, a dichloromethane extract of Erythrina caffra bark showed cytotoxicity against HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines.[6][7]

Table 1: In Vitro Anticancer Activity of Compounds from Erythrina caffra [7]

| Compound/Extract | Cell Line | IC₅₀ (µg/mL) |

| Dichloromethane Extract | HeLa | 93.82 |

| MCF-7 | 144.17 | |

| Tetradecyl isoferulate | MCF-7 | 123.62 |

| Hexacosanyl isoferulate | MCF-7 | 58.84 |

Anti-inflammatory Activity of Related Compounds

Erythrinan alkaloids and other compounds from Erythrina species have shown anti-inflammatory properties. For example, erycristagallin, isolated from Erythrina mildbraedii, demonstrated in vitro anti-inflammatory activity by inhibiting leukotriene synthesis in polymorphonuclear leukocytes with an IC₅₀ of 23.4 μM.[8] Extracts from various Erythrina species have also been shown to inhibit cyclooxygenase (COX) activity.[9]

Neuropharmacological Activity: Interaction with Nicotinic Acetylcholine Receptors (nAChRs)

The primary mode of action described for Erythrinin D involves its interaction with neurotransmitter systems, particularly nicotinic acetylcholine receptors (nAChRs).[2] Erythrinan alkaloids are known to be competitive antagonists of neuronal nAChRs.[1] These receptors are ligand-gated ion channels involved in fast synaptic transmission in the central and peripheral nervous systems.[10][11]

Studies on other Erythrina alkaloids provide insight into the potential neuropharmacological profile of Erythrinin D. For example, (+)-erythravine and (+)-11α-hydroxyerythravine, isolated from Erythrina mulungu, are potent inhibitors of α4β2 and α7* nAChR subtypes.[12][13]

Table 2: Inhibitory Activity of Erythrina mulungu Alkaloids on nAChRs [12][13]

| Compound | nAChR Subtype | IC₅₀ |

| (+)-erythravine | α7 | 6 µM |

| α4β2 | 13 nM | |

| (+)-11α-hydroxyerythravine | α7 | 5 µM |

| α4β2 | 4 nM |

In Vivo Studies

Specific in vivo studies on Erythrinin D are not well-documented. However, research on extracts from Erythrina species and other Erythrinan alkaloids has demonstrated various physiological effects in animal models.

Hypotensive Effects

Extracts from Erythrina falcata have been shown to have a potent dose-dependent hypotensive effect in vivo, which may be mediated through β-adrenergic receptors.[14][15]

Anti-inflammatory Effects

In vivo studies have supported the anti-inflammatory potential of compounds from Erythrina. Erycristagallin significantly inhibited phospholipase A2-induced mouse paw edema and 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced mouse ear edema.[8]

Experimental Protocols

General Protocol for Erythrinan Alkaloid Extraction and Isolation

In Vitro Cell Viability Assay (MTT Assay)

A common method to assess the cytotoxic effects of a compound on cancer cell lines is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Signaling Pathways

The primary signaling pathway implicated for Erythrinan alkaloids, and by extension Erythrinin D, is the cholinergic signaling pathway through the antagonism of nicotinic acetylcholine receptors.

Antagonism of Nicotinic Acetylcholine Receptors

Erythrinan alkaloids act as competitive antagonists at nAChRs. This means they bind to the same site as the endogenous ligand, acetylcholine, but do not activate the receptor. This blocks the normal flow of ions through the channel, leading to a reduction in neuronal excitability.

Future Directions

The preliminary information on Erythrinin D and the broader class of Erythrinan alkaloids suggests a promising area for further research. Future studies should focus on:

-

Isolation and Purification: Development of robust protocols for the isolation of pure Erythrinin D to enable detailed biological characterization.

-

In Vitro Screening: Comprehensive screening of Erythrinin D against a panel of cancer cell lines and in various inflammatory and neuropharmacological models to determine its specific biological activities and potency.

-

In Vivo Efficacy and Safety: Evaluation of the therapeutic efficacy, pharmacokinetics, and safety profile of Erythrinin D in relevant animal models.

-

Mechanism of Action: Detailed investigation of the molecular mechanisms underlying the biological effects of Erythrinin D, including its specific interactions with nAChR subtypes and other potential cellular targets.

This guide provides a foundational understanding of Erythrinin D based on the currently available scientific information. As research progresses, a more detailed and specific profile of this intriguing natural compound will undoubtedly emerge.

References

- 1. Erythrina alkaloids - Wikipedia [en.wikipedia.org]

- 2. Erythrinin D | 1616592-59-6 | RPC59259 | Biosynth [biosynth.com]

- 3. Erythrina Alkaloids: An Updated Review with Neurological Perspective. [journals.ekb.eg]

- 4. researchgate.net [researchgate.net]

- 6. repository.up.ac.za [repository.up.ac.za]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 11. Nicotinic acetylcholine receptors - Scholarpedia [scholarpedia.org]

- 12. Erythrina mulungu Alkaloids Are Potent Inhibitors of Neuronal Nicotinic Receptor Currents in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Erythrina mulungu Alkaloids Are Potent Inhibitors of Neuronal Nicotinic Receptor Currents in Mammalian Cells | PLOS One [journals.plos.org]

- 14. Alkaloids in Erythrina by UPLC-ESI-MS and In Vivo Hypotensive Potential of Extractive Preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Pharmacological Properties of Erythrinan Alkaloids: A Technical Guide for Drug Development Professionals

Abstract

Erythrinan alkaloids, a class of tetracyclic isoquinoline alkaloids predominantly found in the plants of the Erythrina genus, have garnered significant scientific interest due to their diverse and potent pharmacological activities. This technical guide provides an in-depth overview of the pharmacological properties of these natural products, with a focus on their interactions with the central nervous system, particularly nicotinic acetylcholine receptors (nAChRs). We present a compilation of the available quantitative data, detailed experimental methodologies for key pharmacological assays, and an exploration of the implicated signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of Erythrinan alkaloids.

Introduction

The genus Erythrina comprises over 100 species of flowering plants, which have been used in traditional medicine across the globe for their sedative, anxiolytic, and anticonvulsant properties. The primary bioactive constituents responsible for these effects are the Erythrinan alkaloids. These compounds are characterized by a unique spirocyclic core structure and exhibit a range of pharmacological effects, including but not limited to, central nervous system (CNS) modulation, acetylcholinesterase (AChE) inhibition, and cytotoxic activity[1][2]. This guide aims to consolidate the current understanding of the pharmacological profile of Erythrinan alkaloids to facilitate further research and development in this area.

Quantitative Pharmacological Data

The pharmacological activity of Erythrinan alkaloids has been quantified in various in vitro and in vivo studies. The following tables summarize the key inhibitory concentrations (IC50), binding affinities (Ki), and lethal dose (LD50) values reported for representative Erythrinan alkaloids.

Table 1: Inhibitory Concentration (IC50) of Erythrinan Alkaloids

| Alkaloid | Target/Assay | IC50 Value | Reference |

| (+)-Erythravine | α7* nAChR | 6 µM | [3] |

| (+)-11α-Hydroxyerythravine | α7* nAChR | 5 µM | [3] |

| (+)-Erythravine | α4β2 nAChR | 13 nM | [3] |

| (+)-11α-Hydroxyerythravine | α4β2 nAChR | 4 nM | [3] |

| Erysodine | α4β2 nAChR | 96 nM | |

| Epierythratidine | α4β2 nAChR | 4923 nM | |

| Erythraline | AChE | 714.6 µg/mL | [4] |

| Cristanine A | AChE | 3246.4 µg/mL | [4] |

| Chloroform fraction of Erythrina variegata bark | AChE | 38.03 ± 1.987 µg/mL | |

| Chloroform fraction of Erythrina variegata bark | BChE | 20.67 ± 2.794 µg/mL | |

| α-Erythroidine | MCF-7 breast cancer cells | 11.60 µg/mL | |

| β-Erythroidine | MCF-7 breast cancer cells | 36.8 µM | [2] |

| 8-Oxo-β-erythroidine | MCF-7 breast cancer cells | 60.8 µM | [2] |

| 8-Oxo-α-erythroidine | MCF-7 breast cancer cells | 875.4 µM | [2] |

Table 2: Binding Affinity (Ki) of Erythrinan Alkaloids

| Alkaloid | Receptor/Radioligand | Ki Value | Reference |

| Erysodine | α4β2 nAChR / [3H]cytisine | ~50 nM | |

| Epierythratidine | α4β2 nAChR / [3H]cytisine | >1000 nM | |

| Compound 20 (synthetic analogue) | α4β2 nAChR | 0.031 ± 0.006 μM | [1] |

| Compound 20 (synthetic analogue) | h-DAT | 1.008 ± 0.230 μM | [1] |

| Compound 21 (synthetic analogue) | α4β2 nAChR | 0.113 ± 0.037 μM | [1] |

| Compound 21 (synthetic analogue) | h-DAT | 0.075 ± 0.009 μM | [1] |

Table 3: Acute Toxicity (LD50) of Erythrinan Alkaloids

| Alkaloid/Extract | Route of Administration | Animal Model | LD50 Value | Reference |

| Erysovine | Not specified | Winstar rats | 25.23 mg/kg | |

| Aqueous extract of Erythrina senegalensis stem bark | Intraperitoneal | Mice | 375 mg/kg (Dragstedt & Lang method) | |

| Aqueous extract of Erythrina senegalensis stem bark | Intraperitoneal | Mice | 439 mg/kg (Miller & Tainter method) |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the pharmacological properties of Erythrinan alkaloids.

Extraction and Isolation of Erythrinan Alkaloids

A general procedure for the extraction and isolation of Erythrinan alkaloids from plant material is as follows:

-

Maceration: Dried and powdered plant material (e.g., leaves, bark, seeds) is macerated with a suitable solvent, typically methanol or ethanol, at room temperature for an extended period (e.g., 72 hours).

-

Filtration and Concentration: The extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

-

Acid-Base Extraction:

-

The crude extract is dissolved in an acidic aqueous solution (e.g., 5% HCl) to protonate the alkaloids, rendering them water-soluble.

-

The acidic solution is then washed with an immiscible organic solvent (e.g., diethyl ether or chloroform) to remove neutral and acidic impurities.

-

The aqueous layer is basified with a base (e.g., NH4OH or Na2CO3) to a pH of 9-10 to deprotonate the alkaloids, making them soluble in organic solvents.

-

The basic aqueous solution is then extracted repeatedly with an organic solvent (e.g., chloroform or dichloromethane).

-

-

Purification: The combined organic extracts are dried over anhydrous sodium sulfate and concentrated to yield a crude alkaloid mixture. This mixture is then subjected to further purification using chromatographic techniques such as column chromatography (using silica gel or alumina) and preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to isolate individual alkaloids.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Plate cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the Erythrinan alkaloid for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vivo Anxiolytic Activity: Elevated Plus Maze (EPM)

The EPM test is a widely used behavioral assay to assess anxiety-like behavior in rodents.

-

Apparatus: The maze consists of two open arms and two closed arms of equal dimensions, elevated above the floor.

-

Animal Acclimatization: Allow the animals (e.g., mice) to acclimatize to the testing room for at least 1 hour before the experiment.

-

Drug Administration: Administer the Erythrinan alkaloid or a control substance (vehicle or a standard anxiolytic like diazepam) to the animals, typically via oral gavage or intraperitoneal injection, at a predetermined time before the test (e.g., 30-60 minutes).

-

Test Procedure: Place the mouse at the center of the maze, facing an open arm, and allow it to explore freely for 5 minutes.

-

Data Collection: Record the time spent in and the number of entries into the open and closed arms using a video tracking system.

-

Data Analysis: An increase in the time spent in the open arms and the number of entries into the open arms is indicative of an anxiolytic effect.

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for many Erythrinan alkaloids is their interaction with nicotinic acetylcholine receptors (nAChRs).

Interaction with Nicotinic Acetylcholine Receptors

Erythrinan alkaloids, such as erysodine and dihydro-β-erythroidine, are potent competitive antagonists of neuronal nAChRs, particularly the α4β2 subtype. This interaction is thought to be responsible for many of their CNS effects, including their anxiolytic and sedative properties. The antagonism of nAChRs can modulate neurotransmitter release and neuronal excitability.

Figure 1. Antagonistic action of Erythrinan alkaloids at nicotinic acetylcholine receptors.

Putative Downstream Signaling Pathways

The activation of nAChRs is known to trigger several downstream intracellular signaling cascades. While direct evidence for the modulation of these pathways by Erythrinan alkaloids is still emerging, their interaction with nAChRs suggests a potential influence on the following pathways:

-

PI3K/Akt Pathway: Activation of nAChRs, particularly the α7 subtype, can lead to the activation of the PI3K/Akt signaling pathway, which is crucial for cell survival and neuroprotection. By antagonizing nAChRs, Erythrinan alkaloids may modulate this pathway, although the precise consequences require further investigation.

-

MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is another key signaling cascade that can be activated by nAChRs. This pathway is involved in various cellular processes, including cell proliferation, differentiation, and synaptic plasticity.

Figure 2. Putative downstream signaling pathways modulated by Erythrinan alkaloids.

Conclusion and Future Directions

Erythrinan alkaloids represent a promising class of natural products with significant therapeutic potential, particularly in the realm of central nervous system disorders. Their well-documented interaction with nicotinic acetylcholine receptors provides a solid foundation for understanding their mechanism of action. The quantitative data compiled in this guide highlights the potency of these compounds. However, further research is needed to fully elucidate their detailed pharmacological profiles. Future studies should focus on:

-

Comprehensive Structure-Activity Relationship (SAR) studies: To identify the key structural features responsible for their activity and selectivity.

-

In-depth investigation of downstream signaling pathways: To understand the full spectrum of their cellular effects beyond direct receptor antagonism.

-

Preclinical and clinical evaluation: To assess their therapeutic efficacy and safety in relevant disease models and eventually in humans.

This technical guide provides a valuable starting point for researchers and drug development professionals interested in harnessing the therapeutic potential of Erythrinan alkaloids. The continued exploration of these fascinating natural products holds great promise for the development of novel therapeutics for a range of debilitating diseases.

References

- 1. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Astrocytic α7 Nicotinic Receptor Activation Inhibits Amyloid-β Aggregation by Upregulating Endogenous αB-crystallin through the PI3K/Akt Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubcompare.ai [pubcompare.ai]

The Biosynthesis of Erythrinin D: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Erythrinin D, a complex prenylated pterocarpan, is a specialized metabolite found in plants of the Erythrina genus, which is renowned for its rich diversity of bioactive flavonoids.[1] Pterocarpans, a class of isoflavonoids, are often associated with plant defense mechanisms and exhibit a range of pharmacological activities. This technical guide provides an in-depth overview of the putative biosynthetic pathway of Erythrinin D, drawing from the established principles of isoflavonoid biosynthesis and the known chemistry of related compounds. This document details the precursor molecules, key enzymatic steps, and proposed intermediates, supplemented with diagrams and generalized experimental protocols to aid in further research and drug development.

The General Isoflavonoid Biosynthesis Pathway: The Foundation for Erythrinin D

The biosynthesis of Erythrinin D begins with the well-established phenylpropanoid and isoflavonoid pathways, which are common to many leguminous plants.[2] This core pathway provides the foundational isoflavone scaffold that is subsequently modified to yield the complex structure of Erythrinin D.

Phenylpropanoid Pathway: Synthesis of the C6-C3 Precursor

The journey starts with the aromatic amino acid L-phenylalanine, which is converted to p-coumaroyl-CoA, a central intermediate in the biosynthesis of numerous phenolic compounds.

-

Step 1: Deamination of L-Phenylalanine. Phenylalanine ammonia-lyase (PAL) catalyzes the removal of an amino group from L-phenylalanine to produce cinnamic acid.

-

Step 2: Hydroxylation. Cinnamate 4-hydroxylase (C4H), a cytochrome P450 enzyme, hydroxylates cinnamic acid to yield p-coumaric acid.

-

Step 3: Coenzyme A Ligation. 4-coumarate:CoA ligase (4CL) activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

Isoflavonoid Pathway: Formation of the Isoflavone Core

The isoflavone backbone is synthesized through a series of reactions that involve the condensation of p-coumaroyl-CoA with three molecules of malonyl-CoA, followed by a key aryl migration step that distinguishes isoflavonoids from other flavonoid classes.

-

Step 4: Chalcone Synthesis. Chalcone synthase (CHS) catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.

-

Step 5: Isomerization. Chalcone isomerase (CHI) facilitates the stereospecific cyclization of naringenin chalcone to produce the flavanone naringenin.

-

Step 6: Aryl Migration. Isoflavone synthase (IFS), a key cytochrome P450 enzyme, catalyzes the 2,3-aryl migration of the B-ring of naringenin to form the intermediate 2-hydroxyisoflavanone.[2]

-

Step 7: Dehydration. 2-hydroxyisoflavanone dehydratase (HID) removes a water molecule from 2-hydroxyisoflavanone to yield the isoflavone genistein.

The following diagram illustrates the general isoflavonoid biosynthesis pathway leading to the precursor genistein.

References

Erythrinin D: A Technical Overview of its Discovery, Research, and Anticancer Potential

For the attention of: Researchers, Scientists, and Drug Development Professionals

Historical Research Overview

The scientific exploration of the Erythrina genus, a group of plants distributed throughout tropical and subtropical regions, has a long history rooted in traditional medicine.[1] For centuries, various parts of these plants have been used to treat a range of ailments.[1] Modern phytochemical investigations, beginning in the mid-20th century, have led to the isolation and characterization of a diverse array of secondary metabolites, including alkaloids and flavonoids.[2][3]

The isoflavonoids, a class of phytoestrogens, are among the prominent bioactive constituents of Erythrina species.[4][5] Research into these compounds has been driven by their potential pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[2][5] While the precise date and research group responsible for the first isolation of Erythrinin D could not be definitively ascertained from the available literature, it is evident that its discovery falls within the broader, ongoing effort to identify novel bioactive molecules from the Erythrina genus. The general workflow for such discoveries typically involves extraction from plant material, followed by chromatographic separation and spectroscopic structure elucidation.

Quantitative Data on the Bioactivity of Erythrina Isoflavonoids

While specific IC50 values for Erythrinin D against prostate and breast cancer cell lines were not found in the reviewed literature, numerous studies have reported the cytotoxic activities of other isoflavonoids isolated from Erythrina species against various cancer cell lines. This data provides a strong indication of the potential anticancer efficacy of this class of compounds. The following table summarizes representative IC50 values for isoflavonoids structurally related to Erythrinin D.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 6α-hydroxyphaseollidin | CCRF-CEM (Leukemia) | 3.36 | |

| 6α-hydroxyphaseollidin | HepG2 (Hepatocellular carcinoma) | 6.44 | |

| Sigmoidin I | CCRF-CEM (Leukemia) | 4.24 | |

| Sigmoidin I | MDA-MB-231-BCRP (Breast cancer) | 30.98 | |

| Sophorapterocarpan A | CCRF-CEM (Leukemia) | 3.73 | |

| Sophorapterocarpan A | U87MG.ΔEGFR (Glioblastoma) | 14.81 | |

| Neobavaisoflavone | CCRF-CEM (Leukemia) | 42.93 | [6] |

| Isoneorautenol | CCRF-CEM (Leukemia) | < 115 | [6] |

| Isolupalbigenin | MCF-7 (Breast cancer) | 92 µg/ml (EVM extract) | [7] |

| Isolupalbigenin | MDA-MB-231 (Breast cancer) | 143 µg/ml (EVM extract) | [7] |

Experimental Protocols

The following sections detail generalized methodologies for the isolation and cytotoxic evaluation of isoflavonoids from Erythrina species, based on established practices in the field.

Isolation and Structure Elucidation of Isoflavonoids

-

Plant Material Collection and Preparation: The stem bark or roots of an Erythrina species are collected, identified by a botanist, and air-dried in the shade. The dried material is then ground into a fine powder.

-

Extraction: The powdered plant material is subjected to sequential extraction with solvents of increasing polarity, such as n-hexane, dichloromethane (DCM), ethyl acetate, and methanol. This is typically performed using maceration or Soxhlet apparatus.

-

Fractionation: The crude extracts are concentrated under reduced pressure. The most biologically active extract (often the DCM or ethyl acetate extract for isoflavonoids) is then subjected to column chromatography over silica gel.

-

Purification: The column is eluted with a gradient of solvents (e.g., n-hexane-ethyl acetate) to yield several fractions. These fractions are monitored by thin-layer chromatography (TLC). Fractions containing compounds of interest are further purified using techniques such as preparative TLC or high-performance liquid chromatography (HPLC).

-

Structure Elucidation: The structure of the purified isoflavonoid is determined using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR, COSY, HMBC, HSQC) and Mass Spectrometry (MS).

In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Culture: Human cancer cell lines (e.g., PC-3 for prostate cancer, MCF-7 for breast cancer) are cultured in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The isolated isoflavonoid is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. Serial dilutions are then made in the culture medium to achieve a range of final concentrations. The cells are treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (medium with DMSO) and a positive control (a known anticancer drug like doxorubicin) are included.

-

MTT Assay: After the incubation period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are incubated for a further 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Data Analysis: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO or isopropanol), and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations

Experimental Workflow for Bioactivity-Guided Isolation

Caption: Bioactivity-guided isolation workflow for Erythrinin D.

Plausible Signaling Pathway for Isoflavonoid-Induced Apoptosis in Cancer Cells

Caption: Postulated mechanism of Erythrinin D-induced apoptosis.

References

- 1. Item - Isolation of erythrinan alkaloids from the leaves and flowers of Erythrina speciosa. - Royal College of Surgeons in Ireland - Figshare [repository.rcsi.com]

- 2. Systematic Review of Potential Anticancerous Activities of Erythrina senegalensis DC (Fabaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Dietary agents in cancer prevention: flavonoids and isoflavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Activity of three cytotoxic isoflavonoids from Erythrina excelsa and Erythrina senegalensis (neobavaisoflavone, sigmoidin H and isoneorautenol) toward multi-factorial drug resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Potential Therapeutic Applications of Erythrinin D: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythrinin D, an alkaloid isolated from plants of the Erythrina genus, has emerged as a compound of significant interest for its potential therapeutic applications.[1] Belonging to a class of tetracyclic spiroamine alkaloids, Erythrinin D and its congeners have demonstrated a range of biological activities, including neuropharmacological, anti-inflammatory, and anticancer effects. This technical guide provides a comprehensive overview of the current state of research on Erythrinin D, focusing on its therapeutic potential, underlying mechanisms of action, and relevant experimental methodologies. While direct quantitative data for Erythrinin D is limited in the existing literature, this document consolidates available information on closely related compounds and extracts from the Erythrina genus to provide a strong rationale for its further investigation and development.

Neuropharmacological Applications

The most well-documented therapeutic potential of Erythrina alkaloids, including likely Erythrinin D, lies in their interaction with the central nervous system. These compounds are known to act as competitive antagonists of neuronal nicotinic acetylcholine receptors (nAChRs), with a particular selectivity for the α4β2 subtype.[2] This mechanism of action suggests potential applications in neurological and psychiatric disorders where nAChR modulation is beneficial.

Mechanism of Action: nAChR Antagonism

Erythrina alkaloids competitively inhibit the binding of acetylcholine and other nicotinic agonists to nAChRs.[2] This antagonism has been shown to modulate downstream signaling events, such as the inhibition of nicotine-evoked dopamine release.[2] The interaction with nAChRs is a key area of investigation for conditions like nicotine addiction, anxiety, and certain neurodegenerative diseases. While specific binding affinities for Erythrinin D are yet to be published, studies on related compounds provide valuable insights.

Quantitative Data on Related Erythrina Alkaloids

The following table summarizes the binding affinities of Erythrina alkaloids closely related to Erythrinin D for nicotinic acetylcholine receptors. This data provides a strong indication of the potential potency of Erythrinin D.

| Compound | Receptor Subtype | Assay | Ki (nM) | Reference |

| Dihydro-β-erythroidine | Neuronal nAChRs | [3H]dihydro-β-erythroidine binding | 4 and 22 | [3] |

| Erysodine | Neuronal nAChRs | [3H]cytisine binding | Potent inhibitor (exact Ki not specified) | [4] |

Experimental Protocols

This protocol is used to determine the binding affinity of a compound to specific nAChR subtypes.

-

Preparation of Membranes: Homogenize rat brain tissue (e.g., cortex or thalamus) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes. Wash the pellet multiple times by resuspension and centrifugation.

-

Binding Reaction: Incubate the brain membranes with a radiolabeled nAChR ligand (e.g., [3H]cytisine or [3H]dihydro-β-erythroidine) and varying concentrations of the test compound (Erythrinin D).

-

Separation and Scintillation Counting: Separate the bound and free radioligand by rapid filtration through glass fiber filters. The radioactivity retained on the filters, representing the bound ligand, is quantified using a liquid scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

This assay measures the effect of a compound on neurotransmitter release.

-

Preparation of Striatal Slices: Prepare coronal slices of rat striatum using a vibratome.

-

Loading with [3H]dopamine: Incubate the slices in a buffer containing [3H]dopamine to allow for its uptake into dopaminergic neurons.

-

Stimulation and Superfusion: Place the slices in a superfusion chamber and perfuse with a physiological buffer. Stimulate dopamine release using a nicotinic agonist (e.g., nicotine).

-

Fraction Collection and Analysis: Collect the superfusate in fractions and measure the amount of [3H]dopamine released using a scintillation counter.

-

Data Analysis: Evaluate the effect of the test compound (Erythrinin D) on nicotine-induced [3H]dopamine release.

Signaling Pathway and Experimental Workflow Diagrams

Caption: Competitive antagonism of nAChR by Erythrinin D, inhibiting acetylcholine-mediated dopamine release.

Caption: Workflow for determining the binding affinity of Erythrinin D to nAChRs.

Anticancer Potential

Several studies on extracts from Erythrina species and isolated compounds have demonstrated significant cytotoxic activity against various cancer cell lines, suggesting that Erythrinin D may also possess anticancer properties.[5][6][7][8] The proposed mechanisms of action for related compounds include the induction of apoptosis and the inhibition of key signaling pathways involved in cancer cell proliferation and survival.[1][9][10]

Cytotoxicity Data of Erythrina Extracts and Related Compounds

The following table summarizes the cytotoxic activities of extracts and compounds from the Erythrina genus against different cancer cell lines.

| Extract/Compound | Cancer Cell Line | Assay | IC50 (µg/mL) | Reference |

| Erythrina caffra (DCM extract) | HeLa | MTT | 93.82 | [5] |

| Erythrina caffra (DCM extract) | MCF-7 | MTT | 144.17 | [5] |

| Erythrina variegata extract | MCF-7 | MTT | 85.27 | [8] |

| Derrone | A549 (Lung Cancer) | Kinase Inhibition | 22.3 µM (Aurora A), 6 µM (Aurora B) | [1] |

Experimental Protocols

This colorimetric assay is a standard method for assessing cell viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of Erythrinin D for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Viable cells with active mitochondria will reduce MTT to formazan, forming purple crystals.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to untreated control cells and determine the IC50 value.

Signaling Pathway and Experimental Workflow Diagrams

Caption: Postulated anticancer mechanism of Erythrinin D via inhibition of key kinases.

Caption: Workflow of the MTT assay to determine the cytotoxicity of Erythrinin D.

Anti-inflammatory Properties

The traditional use of Erythrina species for treating inflammatory conditions suggests that their constituent compounds, including Erythrinin D, possess anti-inflammatory activity.[7] Research on extracts from this genus has shown inhibition of key inflammatory mediators like nitric oxide (NO) and prostaglandins (PGE2).[7] The mechanism may involve the modulation of enzymes such as cyclooxygenase (COX).

Anti-inflammatory Activity of Erythrina Extracts

The following table presents the anti-inflammatory activity of an extract from an Erythrina species.

| Extract | Inflammatory Mediator | Assay | IC50 (µg/mL) | Reference |

| Erythrina verna (DCM extract fractions) | Nitric Oxide (NO) | Griess Assay | Inhibitory activity confirmed | [7] |

| Erythrina verna (DCM extract fractions) | TNF-α | ELISA | Inhibitory activity confirmed | [7] |

Experimental Protocols

This assay measures the production of nitrite, a stable product of NO, in cell culture.

-

Cell Culture: Culture macrophages (e.g., RAW 264.7 cells) in a 96-well plate.

-

Treatment and Stimulation: Pre-treat the cells with various concentrations of Erythrinin D, followed by stimulation with an inflammatory agent like lipopolysaccharide (LPS) to induce NO production.

-

Griess Reaction: Collect the cell culture supernatant and mix it with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

-

Absorbance Measurement: Measure the absorbance of the resulting azo dye at 540 nm.

-

Data Analysis: Quantify the nitrite concentration using a standard curve and calculate the percentage of NO inhibition and the IC50 value.

This assay measures the production of prostaglandins, which are synthesized by COX enzymes.

-

Enzyme Source: Use purified COX-1 and COX-2 enzymes or a cell-based system (e.g., LPS-stimulated macrophages).

-

Incubation: Incubate the enzyme or cells with a substrate (arachidonic acid) and different concentrations of Erythrinin D.

-

PGE2 Quantification: Measure the amount of PGE2 produced using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

Data Analysis: Determine the inhibitory effect of Erythrinin D on COX-1 and COX-2 activity and calculate the respective IC50 values.

Signaling Pathway and Experimental Workflow Diagrams

Caption: Postulated anti-inflammatory mechanism of Erythrinin D via inhibition of iNOS and COX-2.

Caption: Workflow for assessing the inhibitory effect of Erythrinin D on nitric oxide production.

Conclusion and Future Directions

Erythrinin D, a constituent of the Erythrina genus, holds considerable promise as a lead compound for the development of novel therapeutics. The existing body of research on related alkaloids and crude extracts strongly suggests its potential in neuropharmacology, oncology, and the treatment of inflammatory disorders. However, a significant gap in knowledge exists regarding the specific quantitative bioactivities and detailed mechanisms of action of purified Erythrinin D.

Future research should prioritize the following:

-

Isolation and Purification: Development of efficient methods for the isolation and purification of Erythrinin D in sufficient quantities for comprehensive biological evaluation.

-

In Vitro Screening: Systematic screening of Erythrinin D against a panel of cancer cell lines, nAChR subtypes, and key inflammatory targets to determine its specific IC50 and Ki values.

-

Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways modulated by Erythrinin D in its various therapeutic contexts.

-

In Vivo Efficacy and Safety: Evaluation of the therapeutic efficacy and toxicological profile of Erythrinin D in relevant animal models.

Addressing these research gaps will be crucial in translating the therapeutic potential of Erythrinin D from a promising natural product into a clinically viable therapeutic agent.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Binding of the nicotinic cholinergic antagonist, dihydro-beta- erythroidine, to rat brain tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Virtual Screening, Toxicity Evaluation and Pharmacokinetics of Erythrina Alkaloids as Acetylcholinesterase Inhibitor Candidates from Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isolation, Characterization, Antioxidant and Anticancer Activities of Compounds from Erythrina caffra Stem Bark Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro cytotoxic and antimicrobial activities of Erythrina suberosa (Roxb) bark - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Pharmacology activity, toxicity, and clinical trials of Erythrina genus plants (Fabaceae): an evidence-based review [frontiersin.org]

- 8. journaljabb.com [journaljabb.com]

- 9. Frontiers | Anticancer Activity of Erianin: Cancer-Specific Target Prediction Based on Network Pharmacology [frontiersin.org]

- 10. Anticancer Activity of Erianin: Cancer-Specific Target Prediction Based on Network Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

Structural Elucidation of Erythrinin D: A Technical Guide to NMR Spectroscopic Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erythrinin D, a member of the diverse family of tetracyclic Erythrina alkaloids, presents a compelling subject for structural analysis due to its potential bioactivities.[1] These alkaloids, primarily isolated from plants of the Erythrina genus, are characterized by a unique spiroamine skeleton and have garnered significant interest for their pharmacological properties, including sedative, hypotensive, and central nervous system activities.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for the unambiguous structural determination of these complex natural products. This in-depth technical guide outlines the comprehensive workflow for the structural elucidation of Erythrinin D and related alkaloids, detailing the requisite experimental protocols and the interpretation of multidimensional NMR data. While specific high-resolution NMR data for Erythrinin D is not extensively published, this guide will utilize representative data from closely related and well-characterized Erythrina alkaloids to illustrate the elucidation process.

Introduction to Erythrinan Alkaloids

Erythrina alkaloids are a class of natural products known for their tetracyclic spiroamine structure.[1] They are broadly categorized into dienoid, alkenoid, and lactonic types, with the dienoid and alkenoid being the most common.[1] The structural complexity and stereochemistry of these molecules necessitate the use of advanced spectroscopic techniques for their characterization. NMR spectroscopy, through a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) experiments, provides the atom-level connectivity and spatial information required for complete structural assignment.

Experimental Protocols

The structural elucidation of an Erythrina alkaloid like Erythrinin D follows a systematic workflow from isolation to final structure confirmation.

Isolation and Purification

The initial step involves the extraction of the alkaloid from the plant material, typically the seeds or bark of an Erythrina species.

Protocol for a Typical Extraction and Isolation:

-

Extraction: Dried and powdered plant material is subjected to extraction with a suitable solvent, often methanol or ethanol.

-

Acid-Base Partitioning: The crude extract is then subjected to acid-base partitioning to separate the alkaloids from neutral and acidic compounds. The extract is dissolved in an acidic aqueous solution (e.g., 5% HCl), and the resulting solution is washed with an organic solvent (e.g., dichloromethane) to remove non-basic compounds. The aqueous layer is then basified (e.g., with NH₄OH to pH 9-10) and re-extracted with an organic solvent to isolate the crude alkaloid fraction.

-

Chromatographic Separation: The crude alkaloid mixture is then separated into individual components using a combination of chromatographic techniques. This may include column chromatography on silica gel or alumina, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield the pure alkaloid.

NMR Sample Preparation

Proper sample preparation is critical for acquiring high-quality NMR data.

Protocol for NMR Sample Preparation:

-

Sample Quantity: A sufficient amount of the purified alkaloid (typically 1-10 mg) is required.

-

Solvent Selection: The purified sample is dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆) that provides good solubility and minimal signal overlap with the analyte.

-

Filtration: The solution is filtered through a small plug of glass wool into a clean, dry NMR tube to remove any particulate matter.

-

Concentration: The concentration of the sample should be optimized to ensure good signal-to-noise in a reasonable acquisition time without causing significant line broadening due to aggregation.

NMR Data Acquisition

A suite of 1D and 2D NMR experiments is necessary for a comprehensive structural analysis.

Typical NMR Experiments:

-

¹H NMR: Provides information on the number and chemical environment of protons.

-

¹³C NMR: Reveals the number of unique carbon atoms and their chemical environments.

-

DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups.

-

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, revealing adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons (¹JCH).

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds (²JCH, ³JCH), crucial for connecting molecular fragments.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining stereochemistry.

Data Presentation: Representative NMR Data of Erythrina Alkaloids

Table 1: Representative ¹H NMR Data for an Erythrina Alkaloid (Erysodine in CDCl₃)

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) in Hz |

| 1 | 6.80 | d | 8.2 |

| 2 | 6.75 | d | 8.2 |

| 4-ax | 2.40 | m | |

| 4-eq | 3.10 | m | |

| 6-ax | 2.20 | m | |

| 6-eq | 2.80 | m | |

| 7 | 5.90 | m | |

| 10-ax | 3.30 | m | |

| 10-eq | 3.80 | m | |

| 12 | 6.65 | s | |

| 14 | 6.70 | s | |

| 17-ax | 2.50 | m | |

| 17-eq | 2.90 | m | |

| OMe-3 | 3.85 | s | |

| OMe-15 | 3.90 | s |

Table 2: Representative ¹³C NMR Data for an Erythrina Alkaloid (Erysodine in CDCl₃)

| Position | Chemical Shift (δ) ppm |

| 1 | 112.5 |

| 2 | 115.0 |

| 3 | 147.0 |

| 4 | 40.0 |

| 5 | 65.0 |

| 6 | 25.0 |

| 7 | 125.0 |

| 8 | 130.0 |

| 10 | 50.0 |

| 11 | 135.0 |

| 12 | 110.0 |

| 13 | 145.0 |

| 14 | 105.0 |

| 15 | 148.0 |

| 16 | 120.0 |

| 17 | 35.0 |

| OMe-3 | 56.0 |

| OMe-15 | 56.5 |

Visualization of the Elucidation Workflow

The process of structural elucidation using NMR data is a logical progression from initial data acquisition to the final structural assignment. This workflow can be visualized as follows:

Caption: Workflow for the structural elucidation of Erythrinan alkaloids.

This diagram illustrates the sequential process, starting from the isolation of the pure compound, followed by the acquisition of a comprehensive set of NMR data, and culminating in the piecing together of the molecular structure and determination of its stereochemistry.

Logical Relationships in Spectral Interpretation

The interpretation of 2D NMR spectra is based on a set of logical deductions that allow for the piecing together of the molecular structure.

Caption: Interplay of NMR experiments in structural elucidation.

This diagram shows how different NMR experiments provide complementary information. ¹H and ¹³C NMR provide the basic chemical shift information. COSY establishes proton-proton connectivities, defining spin systems. HSQC links protons to their directly attached carbons. HMBC then bridges these fragments by identifying longer-range correlations, building the carbon skeleton. Finally, NOESY provides through-space correlations, which are crucial for determining the relative stereochemistry of the molecule.

Conclusion

The structural elucidation of Erythrinin D and other Erythrina alkaloids is a meticulous process that relies heavily on the power of modern NMR spectroscopy. By employing a suite of 1D and 2D NMR experiments, researchers can systematically piece together the complex tetracyclic structure, including its stereochemistry. The detailed experimental protocols and data interpretation workflows outlined in this guide provide a robust framework for scientists engaged in the discovery and characterization of novel natural products, contributing to the advancement of phytochemistry and drug development. Further research to acquire and publish a complete, high-resolution NMR dataset for Erythrinin D would be a valuable contribution to the field of natural product chemistry.

References

Methodological & Application

Protocol for Erythrinin D Extraction and Purification from Plant Material

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Erythrinin D is a bioactive alkaloid belonging to the Erythrinan class, predominantly found in various species of the Erythrina genus.[] These compounds have garnered significant interest in the scientific community due to their potential pharmacological activities, including sedative, hypotensive, and neuromuscular blocking effects. This document provides a detailed protocol for the extraction of crude alkaloids from Erythrina plant material and the subsequent purification of Erythrinin D, designed for researchers in natural product chemistry and drug development.

Plant Material and Preliminary Preparation

The primary sources for Erythrinan alkaloids, including Erythrinin D, are the seeds, flowers, stem bark, and root bark of Erythrina species such as Erythrina variegata, E. crista-galli, and E. stricta.[2][3][4]

Protocol:

-

Collection and Identification: Collect fresh plant material. Ensure proper botanical identification of the plant species.

-

Drying: Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until it is brittle. Alternatively, use a plant dryer at a temperature not exceeding 40-50°C to preserve the integrity of thermolabile compounds.

-

Grinding: Pulverize the dried plant material into a coarse powder using a mechanical grinder. This increases the surface area for efficient solvent extraction.

Extraction of Crude Alkaloids

An acid-base extraction method is highly effective for the selective extraction of alkaloids from the crude plant material.

Protocol:

-

Maceration: Soak the powdered plant material (e.g., 1 kg of dried root bark) in 90% methanol (e.g., 3 x 10 L) at room temperature for 72 hours.[3] Stir the mixture periodically to ensure thorough extraction.

-

Filtration and Concentration: Filter the methanolic extract through cheesecloth or a suitable filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude methanolic residue.

-

Acid-Base Partitioning:

-

Dissolve the crude residue in a 2% acetic acid solution to protonate the alkaloids, making them water-soluble.

-

Partition the acidic aqueous solution with an organic solvent like ethyl acetate to remove neutral and acidic impurities. Discard the organic layer.

-

Basify the aqueous layer to a pH of 8-9 using ammonium hydroxide (NH₃·H₂O). This deprotonates the alkaloids, making them soluble in organic solvents.

-

Extract the basified aqueous layer multiple times with an appropriate organic solvent (e.g., ethyl acetate or chloroform) to transfer the alkaloids into the organic phase.

-

Combine the organic extracts and concentrate under reduced pressure to yield the crude alkaloid fraction.

-

Table 1: Representative Yields from Initial Extraction

| Plant Material | Amount of Starting Material (kg) | Extraction Solvent | Crude Extract Yield (g) | Reference |

| Erythrina variegata flowers | 10.0 | 90% Methanol | 110 (Crude Alkaloid Fraction) | [2] |

| Erythrina crista-galli flowers | 11.0 | 90% Methanol | 90 (Crude Alkaloid Fraction) | [2] |

| Erythrina variegata root bark | 1.0 | Acetone | Not specified | [3] |

Purification of Erythrinin D

A multi-step chromatographic approach is essential for the isolation and purification of Erythrinin D from the crude alkaloid mixture. This typically involves a combination of column chromatography techniques.

Step 1: Silica Gel Column Chromatography (Initial Fractionation)

Protocol:

-

Column Packing: Prepare a silica gel column using a slurry packing method with a non-polar solvent (e.g., chloroform). The amount of silica gel should be approximately 30-50 times the weight of the crude alkaloid extract.

-

Sample Loading: Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase and load it onto the column.

-

Elution: Elute the column with a gradient of chloroform and acetone, starting with 100% chloroform and gradually increasing the polarity by adding acetone (e.g., 100:0 to 1:1 v/v).[2]

-

Fraction Collection: Collect fractions of a suitable volume and monitor the separation using Thin Layer Chromatography (TLC). Combine fractions with similar TLC profiles.

Step 2: Medium Pressure Liquid Chromatography (MPLC) (Intermediate Purification)

Protocol:

-

Column: Utilize a reversed-phase C18 MPLC column.

-

Mobile Phase: Employ a gradient of methanol and water. The specific gradient will depend on the polarity of the fractions obtained from the silica gel column (e.g., 10:90 to 90:10 v/v).[2]

-

Fractionation: Subject the combined fractions from the previous step to MPLC to achieve further separation and purification.

Step 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Final Purification)

Protocol:

-

Column: Use a preparative reversed-phase C18 HPLC column.

-

Mobile Phase: A gradient of methanol and water or acetonitrile and water is commonly used.[2] The addition of a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) can improve peak shape for basic compounds like alkaloids.

-

Isocratic Elution: Based on analytical HPLC runs, develop an isocratic or shallow gradient method for the final purification of Erythrinin D.

-

Purification: Inject the semi-purified fractions from MPLC and collect the peak corresponding to Erythrinin D.

-

Purity Confirmation: The purity of the isolated Erythrinin D should be assessed by analytical HPLC and its structure confirmed by spectroscopic methods such as NMR and mass spectrometry.

Table 2: Example Chromatographic Purification Parameters for Erythrinan Alkaloids

| Chromatographic Technique | Stationary Phase | Mobile Phase (Gradient) | Result | Reference |

| Column Chromatography | Silica Gel | Chloroform-Acetone (1:0 to 1:1) | Initial fractionation of crude alkaloids | [2] |

| MPLC | C18 | Methanol-Water (10:90 to 90:10) | Further separation of fractions | [2] |